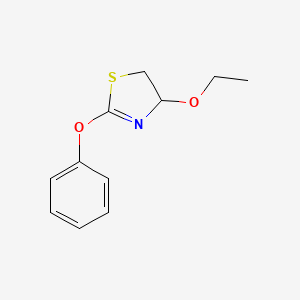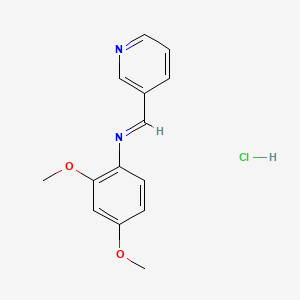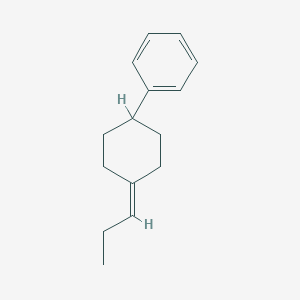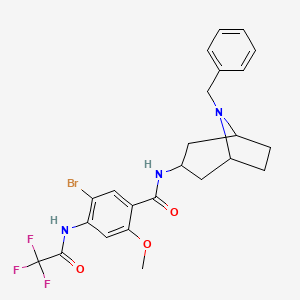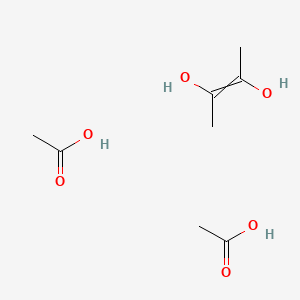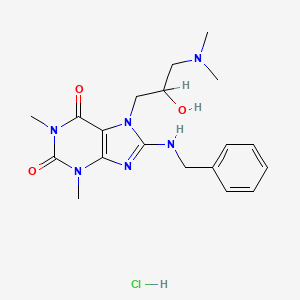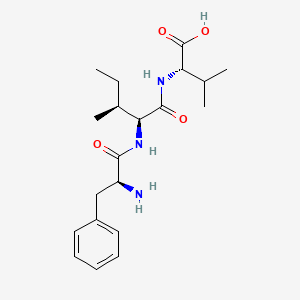
L-Phenylalanyl-L-isoleucyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanyl-L-isoleucyl-L-valine is a tripeptide composed of three amino acids: phenylalanine, isoleucine, and valine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Tripeptides like this compound are often studied for their structural properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-isoleucyl-L-valine typically involves the stepwise coupling of the amino acids phenylalanine, isoleucine, and valine. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction conditions often include anhydrous solvents like DMF or DCM and are carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteases or peptidases to catalyze the formation of peptide bonds between the amino acids. This method is advantageous due to its mild reaction conditions and high specificity. The industrial process also includes purification steps such as HPLC to ensure the purity of the final product.
化学反応の分析
Types of Reactions
L-Phenylalanyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the peptide bonds or side chains of the amino acids.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH to maintain the integrity of the peptide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives, while reduction of the peptide bonds can lead to the formation of smaller peptides or amino acids.
科学的研究の応用
L-Phenylalanyl-L-isoleucyl-L-valine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: It serves as a substrate for studying enzyme kinetics and specificity of proteases and peptidases.
Medicine: It is investigated for its potential therapeutic properties, including its role in modulating biological pathways and its use in drug delivery systems.
Industry: It is utilized in the production of peptide-based materials and as a building block for more complex peptides and proteins.
作用機序
The mechanism of action of L-Phenylalanyl-L-isoleucyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to the active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include signal transduction pathways where the peptide acts as a ligand or inhibitor, affecting cellular processes and functions.
類似化合物との比較
L-Phenylalanyl-L-isoleucyl-L-valine can be compared with other similar tripeptides, such as L-Phenylalanyl-L-alanyl-L-valine and L-Phenylalanyl-L-leucyl-L-valine. These compounds share structural similarities but differ in their amino acid composition, leading to variations in their biological activities and properties. The uniqueness of this compound lies in its specific sequence of amino acids, which imparts distinct chemical and biological characteristics.
List of Similar Compounds
- L-Phenylalanyl-L-alanyl-L-valine
- L-Phenylalanyl-L-leucyl-L-valine
- L-Phenylalanyl-L-tryptophan
- L-Isoleucyl-L-phenylalanine
特性
CAS番号 |
76046-38-3 |
|---|---|
分子式 |
C20H31N3O4 |
分子量 |
377.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H31N3O4/c1-5-13(4)17(19(25)22-16(12(2)3)20(26)27)23-18(24)15(21)11-14-9-7-6-8-10-14/h6-10,12-13,15-17H,5,11,21H2,1-4H3,(H,22,25)(H,23,24)(H,26,27)/t13-,15-,16-,17-/m0/s1 |
InChIキー |
RORUIHAWOLADSH-HJWJTTGWSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


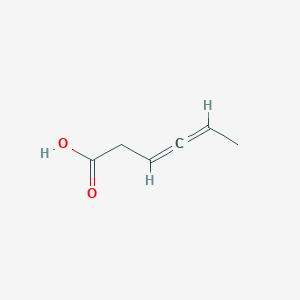
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)
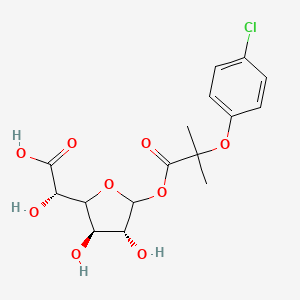


![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
